Cas no 1218427-39-4 (2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid)
![2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid structure](https://ja.kuujia.com/scimg/cas/1218427-39-4x500.png)
2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid
- 2-amino-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
- 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid
-
- インチ: 1S/C11H13NO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5,12H2,(H,13,14)
- InChIKey: JLTWQHUBTJJTBQ-UHFFFAOYSA-N
- SMILES: O1CCCOC2C=CC(=CC1=2)C(C(=O)O)N
計算された属性
- 精确分子量: 223.08445790 g/mol
- 同位素质量: 223.08445790 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 258
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.6
- 分子量: 223.22
- トポロジー分子極性表面積: 81.8
2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2185-0466-0.25g |
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 95%+ | 0.25g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2185-0466-1g |
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 95%+ | 1g |
$611.0 | 2023-09-06 | |
Life Chemicals | F2185-0466-10g |
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 95%+ | 10g |
$2566.0 | 2023-09-06 | |
TRC | A191636-500mg |
2-amino-2-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 500mg |
$ 570.00 | 2022-05-31 | ||
TRC | A191636-1g |
2-amino-2-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 1g |
$ 865.00 | 2022-05-31 | ||
TRC | A191636-100mg |
2-amino-2-(3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 100mg |
$ 135.00 | 2022-05-31 | ||
Life Chemicals | F2185-0466-5g |
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 95%+ | 5g |
$1833.0 | 2023-09-06 | |
Life Chemicals | F2185-0466-2.5g |
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 95%+ | 2.5g |
$1222.0 | 2023-09-06 | |
Life Chemicals | F2185-0466-0.5g |
2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid |
1218427-39-4 | 95%+ | 0.5g |
$580.0 | 2023-09-06 |
2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acidに関する追加情報
Comprehensive Overview of 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid (CAS No. 1218427-39-4)
2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid (CAS No. 1218427-39-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound belongs to the class of amino acid derivatives, which are pivotal in drug discovery and development. The presence of the benzo[b][1,4]dioxepin moiety in its structure makes it a promising candidate for targeting specific biological pathways, particularly in the context of neurological disorders and inflammatory diseases.
In recent years, the demand for novel therapeutic agents has surged, driven by the need for more effective treatments for conditions such as Alzheimer's disease, Parkinson's disease, and chronic inflammation. Researchers have identified 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid as a potential scaffold for designing small-molecule inhibitors due to its ability to modulate key enzymatic processes. Its CAS No. 1218427-39-4 is frequently referenced in academic papers and patent filings, highlighting its growing importance in medicinal chemistry.
The synthesis of 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid involves multi-step organic reactions, often starting from readily available precursors like catechol or glycine derivatives. The compound's chiral center adds complexity to its synthesis, making it a subject of interest for asymmetric catalysis studies. Its water solubility and stability under physiological conditions further enhance its applicability in drug formulation.
From a mechanistic perspective, this compound has shown promise in inhibiting pro-inflammatory cytokines, which are implicated in diseases like rheumatoid arthritis and multiple sclerosis. Its benzodioxepin core is structurally similar to other bioactive molecules, such as apixaban and rivaroxaban, which are known for their anticoagulant properties. This structural resemblance has led to exploratory studies into its potential anti-thrombotic effects.
In the realm of computational chemistry, 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid has been modeled extensively to predict its binding affinity for various protein targets. Molecular docking simulations suggest that it may interact with G-protein-coupled receptors (GPCRs), a class of proteins that are critical in signal transduction and are common targets for drug development. These findings align with the broader trend of leveraging AI-driven drug discovery to accelerate the identification of lead compounds.
The compound's safety profile and toxicological data are still under investigation, but preliminary studies indicate low cytotoxicity in in vitro models. This makes it a viable candidate for further preclinical testing. Researchers are also exploring its potential as a biomarker for certain metabolic disorders, given its unique metabolic stability.
As the pharmaceutical industry shifts toward personalized medicine, compounds like 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid are gaining traction due to their targeted action and minimal side effects. Its CAS No. 1218427-39-4 is increasingly appearing in high-throughput screening databases, reflecting its potential as a versatile building block for next-generation therapeutics.
In summary, 2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid represents a fascinating intersection of organic chemistry, pharmacology, and biotechnology. Its structural features and biological activity make it a compound of high interest for researchers aiming to address unmet medical needs. With ongoing advancements in synthetic methodologies and drug delivery systems, this compound is poised to play a pivotal role in the future of therapeutic innovation.
1218427-39-4 (2-Amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid) Related Products
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 1086026-31-4(Dehydro Ivabradine)
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 153408-28-7((R)-Azelastine Hydrochloride)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)




